Fitc-ATAD-FMK
Description
Properties
Molecular Formula |
C38H40FN5O11S |
|---|---|
Molecular Weight |
793.8204 |
Purity |
95/98% |
Origin of Product |
United States |
Scientific Research Applications
Cancer Research
FITC-ATAD-FMK has been extensively used in cancer studies to explore the role of caspase-12 in tumor cell apoptosis. For instance, studies have demonstrated that this compound can effectively measure caspase-12 activation in response to various chemotherapeutic agents, providing insights into the apoptotic mechanisms that may contribute to cancer cell death .
Neurobiology
In neurobiology, this compound has been employed to investigate neuronal apoptosis under conditions such as oxidative stress and neurodegenerative diseases. Its application has revealed the involvement of caspase-12 in mediating cell death pathways triggered by mitochondrial dysfunction .
Infectious Diseases
Research involving infectious agents has utilized this compound to study the apoptotic responses of host cells during infections. For example, studies have shown that Mycobacterium fortuitum can induce apoptosis through a caspase-12-dependent pathway, highlighting the role of this enzyme in the host's immune response .
Case Studies
Flow Cytometry Analysis
To analyze caspase-12 activity using this compound:
- Culture cells at a density of cells/ml.
- Treat with this compound for 1 hour.
- Stain with a CaspGLOW™ Fluorescein Active Caspase-12 Staining Kit.
- Analyze fluorescence using flow cytometry (FACSCalibur) to quantify active caspase levels.
Western Blotting
For assessing protein expression:
- Treat cells with agents inducing apoptosis.
- Harvest and lyse cells after treatment.
- Perform SDS-PAGE followed by western blotting using specific antibodies against cleaved caspase-12.
Comparison with Similar Compounds
Research Findings and Clinical Relevance
- This compound in Toxicology : Used to assess ER stress in retinal pigment epithelium exposed to 7-ketocholesterol, linking oxidative stress to caspase-12 activation .
- Database Integration: All compounds are cataloged in the Comparative Toxicogenomics Database (CTD) as amino acid-based reagents, enhancing their visibility in toxicogenomic studies .
Preparation Methods
Table 1: Summary of Fitc-ATAD-FMK Preparation Steps
| Step | Reagents/Conditions | Purpose |
|---|---|---|
| Peptide Synthesis | Solid-phase resin, Fmoc/Boc amino acids | Build ATAD-FMK peptide |
| FMK Introduction | Fluoromethyl ketone derivative | Irreversible caspase inhibition |
| FITC Conjugation | FITC, DMF/DMSO, sodium bicarbonate buffer | Fluorescent labeling |
| Purification | HPLC | Remove impurities |
| Characterization | MS, HPLC | Confirm identity and purity |
| Storage | Lyophilization, -20°C, light protection | Maintain stability |
- Yield and Purity : Typical yields for the final conjugate are moderate (20–50%), with purities exceeding 95% after HPLC purification.
- Stability : this compound is stable for at least 6–12 months at -20°C, provided it is protected from light and moisture.
- Activity : The conjugate is cell-permeable and binds irreversibly to active caspase-12, allowing for sensitive detection by fluorescence-based methods such as flow cytometry, fluorescence microscopy, and plate readers.
- Application Data : The compound is routinely used at concentrations of 1 μL per 300 μL cell suspension (approx. 1–10 μM final concentration) for staining apoptotic cells, with incubation times of 30–60 minutes at 37°C.
Table 2: Example Protocol Parameters for this compound Use
| Parameter | Typical Value/Condition |
|---|---|
| Working concentration | 1–10 μM |
| Incubation temperature | 37°C |
| Incubation time | 30–60 minutes |
| Detection methods | Flow cytometry, fluorescence microscopy |
| Storage temperature | -20°C |
| Light protection | Required |
Q & A
Q. What is the primary application of FITC-ATAD-FMK in apoptosis research, and how does its mechanism differ from other caspase inhibitors?
this compound is a fluorescently labeled inhibitor designed to irreversibly bind activated caspase-12, a protease involved in endoplasmic reticulum (ER)-stress-induced apoptosis. Unlike pan-caspase inhibitors (e.g., Z-VAD-FMK), this compound specifically targets caspase-12 due to its ATAD (Ala-Thr-Ala-Asp) recognition sequence, enabling precise detection of ER-specific apoptotic pathways . Its FITC conjugation allows direct visualization via fluorescence microscopy or flow cytometry without secondary antibodies, reducing experimental complexity .
Q. What experimental protocols are recommended for using this compound in cell-based assays?
- Cell preparation : Use adherent or suspension cells (e.g., retinal pigment epithelium or cancer cell lines) at 2×10⁵ cells/mL in 24-well plates.
- Staining : Incubate cells with this compound (10–20 µM) for 30–60 minutes at 37°C, followed by apoptosis-inducing agents (e.g., 7-ketocholesterol or mitochondrial stressors).
- Controls : Include untreated cells (negative control) and cells treated with a pan-caspase inhibitor (e.g., Z-VAD-FMK) to confirm caspase-12 specificity.
- Validation : Combine with TUNEL assays or Annexin V staining to cross-validate apoptosis .
Q. How can researchers distinguish caspase-12 activation from other apoptotic pathways using this compound?
Caspase-12 activation is uniquely linked to ER stress. To isolate its role:
- Induce ER stress chemically (e.g., thapsigargin, tunicamycin) and compare this compound signal intensity against mitochondrial apoptosis inducers (e.g., staurosporine).
- Use siRNA or CRISPR-Cas9 to knock down caspase-12 and observe signal reduction.
- Validate with immunoblotting for cleaved caspase-12 .
Advanced Research Questions
Q. How can this compound be optimized for use in complex 3D cell cultures or organoid models?
- Concentration adjustment : Increase this compound concentration (20–30 µM) to account for diffusion barriers in 3D structures.
- Imaging optimization : Use confocal microscopy with Z-stacking to capture signal depth. Counterstain with Hoechst 33342 for nuclear localization.
- Validation : Compare results with 2D cultures to assess model-specific caspase-12 activation patterns .
Q. What methodological steps resolve contradictory data on caspase-12 activation in different cell types?
Contradictions may arise from cell-specific ER stress thresholds or off-target binding. To address this:
- Dose-response curves : Test this compound across a range of concentrations (5–50 µM) to identify cell-specific saturation points.
- Inhibitor specificity assays : Co-administer caspase-12-specific siRNA and quantify signal reduction.
- Cross-validation : Use immunoblotting for active caspase-12 fragments (e.g., p20 subunit) .
Q. How should researchers interpret this compound signals in non-apoptotic cellular contexts?
Caspase-12 may exhibit non-apoptotic roles in inflammation or autophagy. To differentiate:
- Time-course experiments : Track this compound signal duration; transient signals may indicate non-apoptotic activity.
- Pathway inhibition : Block apoptosis with Z-VAD-FMK and assess residual this compound signal for non-canonical roles.
- Multi-omics integration : Combine with transcriptomic profiling to correlate caspase-12 activity with inflammatory markers .
Q. What are the limitations of this compound in quantitative apoptosis assays, and how can they be mitigated?
- Limitations : Signal intensity variability due to cell permeability differences, photobleaching, or autofluorescence in certain cell types.
- Mitigation :
- Normalize signals using a housekeeping fluorescent dye (e.g., CellTracker Red).
- Use flow cytometry for high-throughput quantification instead of microscopy.
- Validate with orthogonal methods like caspase-12 activity assays (fluorogenic substrates) .
Methodological and Ethical Considerations
Q. How should researchers address potential confounding variables when using this compound in vivo?
- Tissue specificity : Prioritize tissues with high ER stress (e.g., liver, pancreas) and use tissue-clearing techniques for improved imaging.
- Pharmacokinetics : Optimize administration routes (e.g., intraperitoneal vs. intravenous) based on this compound’s half-life.
- Ethical oversight : Include caspase-12 knockout controls to minimize unnecessary animal use, adhering to institutional ethics guidelines .
Q. What data management practices are critical for studies involving this compound?
- Metadata documentation : Record batch numbers, storage conditions (-20°C, desiccated), and solvent (DMSO) concentration.
- Reproducibility : Share raw fluorescence images and flow cytometry files in public repositories (e.g., Zenodo) with CC-BY licenses.
- Ethical compliance : Annotate human-derived cell line origins and informed consent status in data management plans (DMPs) .
Future Research Directions
Q. What emerging technologies could enhance this compound’s utility in dynamic apoptosis studies?
- Live-cell imaging : Pair this compound with HaloTag®-labeled caspases for real-time, dual-color tracking.
- CRISPR screening : Identify novel ER stress regulators by coupling this compound signals with genome-wide knockout libraries.
- Nanoparticle delivery : Improve tissue penetration in vivo using this compound-loaded liposomes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
